molecular formula C21H20N4O4S B2778093 N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941921-13-7

N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No. B2778093
CAS RN: 941921-13-7
M. Wt: 424.48
InChI Key: BZOMURBGZZOYTA-UHFFFAOYSA-N
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Description

“N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide” is a novel compound that has been synthesized and characterized for its potential anti-inflammatory properties . It belongs to a series of derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined by various analytical techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Antibacterial Screening N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide derivatives have been synthesized and characterized, with their antibacterial activities being a primary focus. Uma et al. (2017) synthesized a series of compounds including 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and reported that derivatives with chlorine as a substituent showed higher toxicity against bacteria. Among these, compounds with a methoxy group were the most toxic (Uma et al., 2017).

Photophysical Studies and Temperature-Controlled Fluorescence Switching Kundu et al. (2019) delved into the temperature-dependent fluorescence switching of triphenylamine–benzothiazole derivatives. They observed unusual switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) state fluorescence in polar solvents. This study highlighted the derivatives' strong fluorescence in nonpolar solvents and weak TICT state fluorescence at room temperature, which enhanced upon increasing temperature. This finding indicates the potential application of these compounds in fluorescence tuning and switching technologies (Kundu et al., 2019).

Anticancer Activity Ravinaik et al. (2021) focused on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. The compounds showed promising anticancer activity against multiple cancer cell lines, with some derivatives exhibiting better activity than the reference drug, etoposide. This highlights the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-16-10-9-13(12-15(16)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-14-6-2-3-7-17(14)30-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOMURBGZZOYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)oxalamide

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